![molecular formula C15H14FNO4S B5676617 N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5676617.png)
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine and its analogues involves strategies aimed at increasing lipophilic character for greater inhibitory potential against specific enzymes like aldose reductase. These compounds are synthesized as analogues of simple (phenylsulfonyl)glycines, indicating a methodological focus on enhancing the compound's ability to interact with biological targets through modifications in its molecular structure (Mayfield & Deruiter, 1987).
Molecular Structure Analysis
Structural studies reveal that variations in the substituents attached to the core structure of N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine significantly impact its biological activity. For example, the presence of a benzoylamino group in certain positions enhances its inhibitory action, suggesting that both the carbonyl moiety and the aromatic ring are crucial for its biological interactions (Mayfield & Deruiter, 1987).
Chemical Reactions and Properties
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine participates in Michael addition reactions, which are utilized in the asymmetric synthesis of amino acids that exhibit significant steric bulk and lipophilicity. These properties enhance its binding to various endogenous receptors, making it valuable for designing molecules with desired biological activities (Nagaoka et al., 2020).
Physical Properties Analysis
Studies on compounds similar to N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, such as various sulfonamides and benzene derivatives, provide insights into their physical properties, including crystalline structures and thermal stability. These aspects are essential for understanding the compound's behavior under different conditions and its suitability for pharmaceutical applications (Yu & Li, 2008); (Ma et al., 2008).
Chemical Properties Analysis
The chemical properties of N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, particularly its reactivity and interaction with biological targets, are critical for its potential therapeutic use. Studies focusing on the synthesis and evaluation of similar compounds highlight the importance of specific structural features for achieving desired biological effects, such as inhibiting glycine transporters, which are relevant for neurological disorders (Cioffi et al., 2016); (Lindsley et al., 2006).
Wissenschaftliche Forschungsanwendungen
Inhibitory Potential in Aldose Reductase
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine derivatives have shown potential as inhibitors of aldose reductase. The compound 3a, a derivative with increased lipophilic character, exhibited significant inhibitory potency with an IC50 of 0.41 µM. This inhibitory activity is crucial for managing complications related to diabetes, as aldose reductase plays a role in the polyol pathway involved in diabetic complications (Mayfield & Deruiter, 1987).
Glycine Transporter-1 (GlyT-1) Inhibitors
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine derivatives have been explored for their role as Glycine Transporter-1 (GlyT-1) inhibitors. These inhibitors play a role in modulating glycinergic neurotransmission, which is crucial in the central nervous system. The derivatives showed a balance of in vitro potency and selectivity, with favorable ADME profiles, pharmacokinetic, and safety characteristics. These characteristics make them potential candidates for the treatment of disorders related to GlyT-1 dysfunction (Cioffi et al., 2016).
Micellar Electrokinetic Capillary Chromatography (MEKC)
In the field of analytical chemistry, N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, specifically its variant N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, has been utilized in micellar electrokinetic capillary chromatography (MEKC). This application allows for increased efficiency and selectivity differences in the separation of compounds, demonstrating the versatility of these derivatives in analytical methods (de Ridder et al., 2001).
Enantioselective Phase-Transfer Catalysis
N-benzylcinchonidinium salts, including N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine derivatives, have shown significant impact in enantioselective phase-transfer catalysis. This application is particularly relevant in the preparation of alpha-alkylated amino acid derivatives, demonstrating the compound's utility in organic synthesis and pharmaceutical development (Jew et al., 2002).
Eigenschaften
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-13-6-8-14(9-7-13)22(20,21)17(11-15(18)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXQBWVHJYAKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S*,5R*)-6-benzyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676534.png)
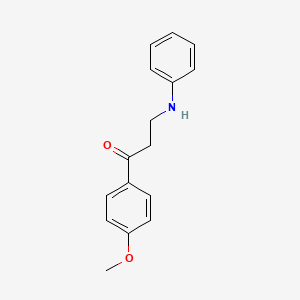
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5676549.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)
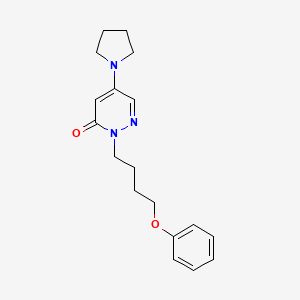

![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5676568.png)
![2-{[rel-(3R,4S)-3-amino-4-(2-hydroxyethyl)-1-pyrrolidinyl]methyl}-6-fluoro-4-quinolinol dihydrochloride](/img/structure/B5676599.png)
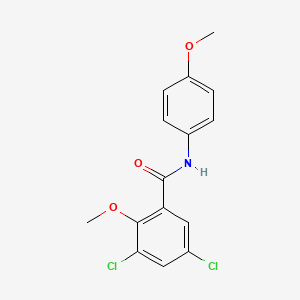
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)
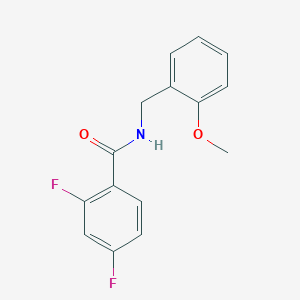
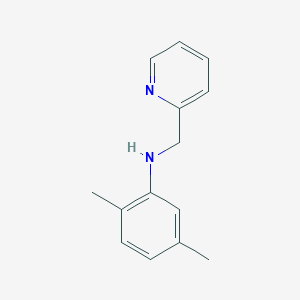
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)
